molecular formula C18H17ClN6O B3013626 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797581-19-1

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B3013626
CAS番号: 1797581-19-1
分子量: 368.83
InChIキー: OGQUMYSCMRDTFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (CAS 1797581-19-1) is a chemical compound with the molecular formula C18H17ClN6O and a molecular weight of 368.82 g/mol . This tetrazolo[1,5-a]pyrimidine derivative is a subject of interest in medicinal and organic chemistry research. Compounds featuring a tetrazolo[1,5-a]pyrimidine core are recognized as essential scaffolds in drug discovery and the synthesis of natural products, with literature indicating their potential for diverse biological activities . Specifically, fused heterocycles bearing a tetrazole unit are investigated as candidates for various pharmaceutical applications, including as antimicrobial agents, antitubercular agents, antinociceptive active compounds, and anticancer agents . The synthesis of such complex molecules often leverages modern catalytic methods, including the use of magnetically separable nanocatalysts to facilitate efficient and environmentally friendly preparation . This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization studies, and as a building block in the development of novel fused heterocyclic systems. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQUMYSCMRDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrahydrotetrazolopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrotetrazole ring fused with a pyrimidine moiety. The presence of the 4-chlorophenyl and N-phenyl substituents contributes to its lipophilicity and potential interactions with biological targets.

Inhibition of Enzymatic Activity

Another area of investigation involves the inhibition of enzymes critical in lipid metabolism. Compounds structurally similar to 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Such inhibition can modulate various physiological processes including pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. For example:

CompoundStructure FeaturesIC50 (μM)Biological Activity
1Cyclopropylmethylamide10NAPE-PLD Inhibitor
2Phenyl ring substitution15Moderate activity
3Tetrahydrotetrazole core20Low activity

This table illustrates how structural modifications can significantly influence biological activity. The presence of specific functional groups can enhance or diminish efficacy against target enzymes or viruses.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

  • Antiviral Studies : A series of sulfonamide derivatives were synthesized and tested for their antiviral properties against TMV. The results indicated that compounds with similar structural motifs to our target compound showed inhibition rates comparable to known antivirals .
  • Enzyme Inhibition Studies : Research on pyrimidine derivatives revealed that modifications at certain positions could lead to potent inhibitors of NAPE-PLD, suggesting that our compound may also exhibit similar inhibitory effects when tested in vitro .
  • Pharmacological Evaluation : Further pharmacological evaluations are necessary to assess the full therapeutic potential and safety profile of this compound in vivo.

類似化合物との比較

Structural Comparison with Analogous Compounds

The compound is compared to structurally related derivatives, focusing on substituent variations, heterocyclic cores, and pharmacological implications.

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents (Positions) Key Modifications vs. Target Compound References
Target Compound Tetrazolo[1,5-a]pyrimidine 7-(4-ClPh), 5-Me, 6-(N-Ph carboxamide) Reference compound
N,N’-(Sulfonylbis(1,4-phenylene))bis(7-(4-ClPh)-5-Me-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide) Tetrazolo[1,5-a]pyrimidine 7-(4-ClPh), 5-Me, bis-carboxamide Bis-carboxamide linker; dihydro vs. tetrahydro ring
Ethyl 7-(4-BrPh)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 7-(4-BrPh), 5-CF₃, 6-(ethyl ester) Bromophenyl, trifluoromethyl, ester vs. carboxamide
Ethyl 5-Me-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 7-(4-morpholinophenyl), 5-Me, 6-(ethyl ester) Morpholine substitution, ester vs. carboxamide
N-(4-ClPh)-5-Me-7-(4-(MeS)Ph)-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 7-(4-MeSPh), 5-Me, 6-(N-4-ClPh carboxamide) Triazolo core, methylthiophenyl substitution
5-(4-BrPh)-N-(5-Cl-2-pyridinyl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 7-CF₃, 2-carboxamide Pyrazolo core, bromophenyl, trifluoromethyl

Key Observations :

  • Substituent Effects: 7-Position: Chlorophenyl (target) vs. bromophenyl (higher lipophilicity) or morpholinophenyl (enhanced solubility) . 5-Position: Methyl (target) vs. trifluoromethyl (increased metabolic stability) . 6-Position: Carboxamide (target) vs. ester (reduced bioavailability due to hydrolysis susceptibility) .

Structural Data :

  • NMR Analysis : For the bis-carboxamide analog (), ¹H NMR signals at δ 2.41 ppm (CH₃) and 10.25 ppm (NH) confirm carboxamide functionality .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。